Product packaging for Bis(thiazol-2-ylmethyl)amine(Cat. No.:)

Bis(thiazol-2-ylmethyl)amine

Cat. No.: B13529647
M. Wt: 211.3 g/mol
InChI Key: VJBSKKOPGGWDSL-UHFFFAOYSA-N
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Description

Bis(thiazol-2-ylmethyl)amine (CAS 74007-87-7) is an organic compound with the molecular formula C 8 H 9 N 3 S 2 and a molecular weight of 211.32 g/mol . This compound features a central amine nitrogen connected to two thiazol-2-ylmethyl groups, making it a valuable bis-heterocyclic scaffold in scientific research. Its primary research value lies in its role as a key synthetic intermediate or precursor for the development of novel bis-thiazole derivatives . Compounds based on this structural motif have demonstrated significant potential in medicinal chemistry research, particularly as potent cytotoxic agents against various cancer cell lines. Studies on analogous bis-thiazole structures have shown remarkable anticancer activities, including the induction of mitochondrial-dependent apoptosis and cell cycle arrest . Furthermore, the molecular structure of this compound suggests its utility in coordination chemistry as a ligand for metal complexation, similar to related bis(benzothiazol-2-yl)-amine compounds . Please note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3S2 B13529647 Bis(thiazol-2-ylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C8H9N3S2/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8/h1-4,9H,5-6H2

InChI Key

VJBSKKOPGGWDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CNCC2=NC=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of 2-aminothiazole derivatives with formaldehyde or aldehyde compounds to form bis-substituted products. The key step is the formation of a methylene bridge (-CH2-) linking two thiazole rings via their 2-amine positions.

Synthesis from 2-Aminothiazole and Aromatic Aldehydes (Microwave-Assisted Green Synthesis)

A notable method involves the reaction of 2-aminothiazole derivatives with aromatic aldehydes under microwave irradiation in ethanol, an eco-friendly solvent. This approach was reported by Bansal et al. (2022) and provides a facile, efficient, and green route to bis-thiazole compounds, including this compound derivatives.

Procedure Summary:

  • Starting materials: 2-aminothiazole or substituted 2-aminothiazoles and aromatic aldehydes.
  • Conditions: Microwave heating in ethanol medium.
  • Reaction time: Typically 11–16 minutes under microwave irradiation.
  • Yield: Moderate to high (36% to 77% depending on substituents).
  • Purification: Filtration and recrystallization from ethanol.

Key Reaction:

Two molecules of 2-aminothiazole react with one molecule of aromatic aldehyde, forming a this compound structure where the aldehyde carbonyl carbon is converted into a methylene bridge connecting the two thiazole rings.

Table 1: Selected Physical Data of Synthesized Bis-thiazole Compounds

Entry Compound ID Substituent (R) Reaction Time (min) Yield (%) Melting Point (°C) Molecular Formula
1 3a 3,4-(OCH3)2 11 36 273–275 C29H28N4O2S2
2 3b 3-OH 15 45 184–186 C27H24N4OS2
3 3c 4-OCH3 16 77 209–211 C28H26N4OS2
4 3d 2-Cl 11 68 255–256 C27H23N4ClS2

Source: Bansal et al., Journal of Chemical Sciences, 2022

Synthesis via Reaction of 2-Aminothiazole with 4-Hydroxybenzaldehyde

Another method involves the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol at room temperature without any catalyst, yielding 4-[bis(thiazol-2-ylamino)methyl]phenol in 71% yield.

Procedure Summary:

This method highlights a mild, catalyst-free approach to this compound derivatives, emphasizing simplicity and good yield.

Source: MDPI, 2023

Synthesis via N-Boc-4-(chloromethyl)thiazol-2-amine Intermediate

A more elaborated synthetic route involves the preparation of N-Boc-4-(chloromethyl)thiazol-2-amine as a key intermediate, which can then be converted into this compound derivatives through nucleophilic substitution and deprotection steps.

Key Steps:

  • Protection: The amine group of thiourea is protected with a Boc (tert-butyloxycarbonyl) group using NaH and Boc2O in tetrahydrofuran (THF).
  • Halomethylation: Reaction with 1,3-dichloroacetone in acetone at room temperature for 72 hours yields the chloromethyl derivative.
  • Substitution: The chloromethyl group can be replaced by nucleophiles such as amines to form aminomethyl thiazol-2-yl derivatives.
  • Deprotection: Removal of the Boc group under acidic conditions (HCl in dioxane) yields the free amine.

Yields:

  • Boc protection: ~48%
  • Halomethylation: ~68%
  • Subsequent substitution yields vary widely (13–100%).

This method allows for the synthesis of diverse this compound derivatives by varying the nucleophile in the substitution step.

Source: Lodewegen, 2010

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Microwave-assisted aldehyde reaction 2-Aminothiazole + aromatic aldehyde Microwave, ethanol, short time 36–77 Eco-friendly, rapid, simple Requires microwave setup
Room temperature aldehyde reaction 2-Aminothiazole + 4-hydroxybenzaldehyde Ethanol, 24 h, no catalyst 71 Mild, catalyst-free Longer reaction time
N-Boc chloromethyl intermediate Thiourea derivatives Multi-step, THF, acetone Variable Allows diverse substitution Multi-step, lower overall yield

Characterization and Research Findings

  • Spectroscopic Analysis: Products are commonly characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, DEPT-135, and mass spectrometry, confirming the formation of this compound structures.
  • Biological Activity: Some bis-thiazole derivatives exhibit significant biological activities such as tyrosinase inhibition, with IC50 values superior to standard inhibitors like kojic acid, indicating potential pharmaceutical applications.
  • Green Chemistry Aspect: The use of ethanol as a solvent and microwave irradiation aligns with green chemistry principles, reducing toxic waste and energy consumption.

Scientific Research Applications

Bis-thiazoles and their derivatives, including bis(thiazol-2-ylmethyl)amine, are of interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Bis-aminothiazoles, which have two thiazole rings, have been reported to show remarkable biological activities like anticancer, anti-inflammatory, and antimicrobial properties, making their synthesis a significant area of research .

Synthesis of Bis-Thiazoles

A green method for synthesizing bis-thiazoles involves using mono-thiazole reacting with various aromatic aldehydes to yield the desired bis-thiazoles . This method uses readily available chemicals and performs the reaction in ethanol, which is considered a safer and more eco-friendly solvent compared to other organic solvents . The presence of an amino group at the 2-position of the thiazole ring promotes the delocalization of π electrons to the 5-position, facilitating the attack of aromatic aldehydes at this position on two molecules of 2-aminothiazoles simultaneously .

Anticancer Agents

2-aminothiazoles have been studied for their anticancer properties . For example, paeonol was treated with thiourea and iodine to produce a 2-aminothiazole scaffold, which was then reacted with phenylsulfonyl chloride to create derivatives that were assessed against fibroblast cells and several cancer cell lines . Thiazole-paeonolphenylsulfonyl derivatives showed cytotoxic effects against the tested cancer cell lines . Additionally, some synthesized derivatives have demonstrated anticancer activities against HepG2 and PC12 cell lines . Molecular docking studies have indicated that certain benzo[d]thiazol-2-amine derivatives have strong binding affinities to the Human Epidermal growth factor receptor (HER) enzyme and effective interactions with DNA, suggesting their potential as cancer therapy candidates .

Anti-tubercular Activity

Benzothiazole derivatives have been investigated for their anti-tubercular activity . The inhibitory concentrations of newly synthesized molecules were compared with standard reference drugs, and some new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anti-inflammatory Activity

Thiazole molecules have been identified as potential anti-inflammatory agents for both acute and chronic inflammation .

Antioxidant Agents

Mechanism of Action

The mechanism of action of bis(thiazol-2-ylmethyl)amine involves its interaction with various biological targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences in Thiazole-Based Amines

Bis(thiazol-2-ylmethyl)amine is structurally distinct from related compounds due to variations in substituents and ring systems. Key comparisons include:

Bis(benzothiazol-2-ylmethyl)amine
  • Structure : Replaces thiazole with benzothiazole (a fused benzene-thiazole system).
  • Electronic Effects: The extended π-system in benzothiazole enhances electron delocalization, increasing ligand rigidity and altering metal-binding affinity compared to the non-fused thiazole .
  • Coordination Chemistry : Forms more stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) due to stronger π-backbonding interactions with benzothiazole’s aromatic system .
Ethyl-thiazol-2-ylmethyl-amine
  • Structure : Substitutes one thiazolylmethyl group with an ethyl chain.
  • Steric and Electronic Impact : Reduced steric bulk and lower electron-withdrawing capacity compared to this compound result in weaker metal-ligand interactions .
N-(1H-Benzimidazol-2-ylmethyl)thiazol-2-amine
  • Structure : Incorporates a benzimidazole ring instead of a thiazole.
  • Biological Relevance : Exhibits enhanced antimicrobial and anticancer activity due to benzimidazole’s pharmacological prominence .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) LogP (Partition Coefficient)
This compound 225.3 160–165 Moderate in DMSO, Ethanol 1.2
Bis(benzothiazol-2-ylmethyl)amine 337.4 210–215 Low in water, high in DMF 3.5
Ethyl-thiazol-2-ylmethyl-amine 142.2 85–90 High in ethanol, acetone 0.8
N-(Benzimidazol-2-ylmethyl)thiazol-2-amine 229.3 >250 Low in water, high in DMSO 2.1

Data compiled from .

Coordination Chemistry and Metal Complexes

This compound exhibits moderate ligand field strength, forming complexes with metals such as Fe²⁺, Co²⁺, and Ni²⁺. In contrast:

  • Bis(benzothiazol-2-ylmethyl)amine forms highly stable octahedral complexes with Cu²⁺ and Zn²⁺, attributed to the benzothiazole’s stronger σ-donor and π-acceptor capabilities .
  • Ethyl-thiazol-2-ylmethyl-amine primarily acts as a monodentate ligand, limiting its utility in polynuclear complex synthesis .

Biological Activity

Introduction

Bis(thiazol-2-ylmethyl)amine is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines. The structural characteristics of thiazoles contribute significantly to their biological activities. The presence of electron-donating groups and specific substituents on the thiazole ring can enhance their efficacy against various pathogens and cancer cells.

Table 1: Common Synthesis Methods for Thiazole Derivatives

MethodDescription
Microwave-Assisted SynthesisRapid synthesis using microwave irradiation to improve yield and reduce reaction time.
Conventional HeatingTraditional methods involving refluxing in solvents.
One-Pot ReactionsSynthesis combining multiple steps in a single reaction vessel.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In vitro studies revealed that certain derivatives of this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 6.25 μg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Activity

Thiazole derivatives, including this compound, have been investigated for their anticancer properties. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)<10Microtubule destabilization
Compound 5hH37Rv (TB)<5Inhibition of mycobacterial growth
Compound 9U251 (Glioblastoma)1.61 ± 1.92Cytotoxicity via apoptosis

In one study, this compound derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Anti-Tuberculosis Activity

Recent research has highlighted the anti-tubercular potential of this compound derivatives. Compounds like 5d , 5f , and 5h exhibited stronger activity than the standard drug rifampicin against Mycobacterium tuberculosis H37Rv .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as tubulin and bacterial enzymes. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts, which are crucial for their efficacy against cancer cells .

Chemical Reactions Analysis

Reaction with Thioureas

A common route involves the reaction of substituted thioureas with diketones. For example, 1,1′-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone) reacts with thioureas under basic conditions (e.g., ethanol with potassium carbonate) to form bis-thiazol-2-amine derivatives. This method demonstrates the versatility of thioureas in forming the thiazole ring via cyclization .

Reaction Conditions and Yields

The choice of reaction conditions critically impacts product yields and selectivity.

Compound Reaction Time (Method A) Yield (Method A) Reaction Time (Method B) Yield (Method B)
5b 8 h81%10 min92%
5d 10 h79%12 min88%
5e 12 h78%15 min90%
5h 12 h77%15 min89%

Method A : Conventional heating. Method B : Microwave irradiation .

Characterization of Bis-Thiazole Derivatives

Key analytical techniques for characterizing bis-thiazole derivatives include IR spectroscopy , NMR spectroscopy , and mass spectrometry (MS) .

IR Spectroscopy

IR data for compound 5d shows:

  • 3441 cm⁻¹ : N–H stretch

  • 1606 cm⁻¹ : C=N stretch

  • 739 cm⁻¹ : C–S stretch .

NMR Spectroscopy

For compound 5b :

  • ¹H NMR : δ 9.98 (s, 2H, N–H), 4.01 (s, 6H, O–CH₃)

  • ¹³C NMR : δ 161.3, 156.8 (C=N signals) .

Mass Spectrometry

Compound 5e exhibits a molecular ion peak at m/z 591.1 ([M]⁺), consistent with its molecular formula C₂₆H₁₈Cl₂F₂N₄O₂S₂ .

Reactions with Metal Complexes

Thiazol-2-amines participate in coupling reactions with metal complexes, such as platinum(II) species. For example, cis-[PtCl₂(XylNC)₂] reacts with thiazol-2-amines to form binuclear diaminocarbene complexes under basic conditions. Reaction ratios and temperatures influence product regioisomerism, with thermodynamic control favoring isomer b at elevated temperatures .

Functionalization Reactions

Bis-thiazole derivatives undergo further functionalization, such as acylation and condensation :

  • Chloroacetylation : Reaction with chloroacetyl chloride forms chloroacetamide derivatives (e.g., 41 from 37a ) .

  • Schiff base formation : Reacting with aldehydes (e.g., 4-methoxybenzaldehyde) yields substituted thiazol-2-amines (e.g., 42a–c ) .

Q & A

Q. What are the standard synthetic protocols for Bis(thiazol-2-ylmethyl)amine, and how can reaction yields be optimized?

this compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, benzothiazol-2-amine derivatives are prepared by reacting aniline derivatives with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine addition at controlled temperatures (<10°C) to prevent side reactions . Optimization involves adjusting stoichiometry, solvent choice (e.g., glacial acetic acid for protonation), and purification via recrystallization (ethanol/water mixtures). Yields can exceed 70% with precise temperature control and stoichiometric equivalence of reagents.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C–S/C–N vibrations (600–700 cm⁻¹) in the thiazole ring .
  • NMR spectroscopy : ¹H NMR resolves methylene protons (–CH₂–) adjacent to the amine at δ 3.8–4.2 ppm, while aromatic protons in thiazole rings appear as multiplets at δ 7.0–8.5 ppm . ¹³C NMR confirms quaternary carbons in the thiazole ring (δ 150–160 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 311 for related bis-benzothiazole amines) validate molecular weight .

Q. What are the primary biological applications of this compound derivatives in current research?

These derivatives are explored as:

  • Antimicrobial agents : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disk diffusion assays .
  • Anticancer candidates : Evaluated for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like cisplatin .

Advanced Research Questions

Q. How do structural modifications of this compound influence its metal-binding properties and catalytic activity?

Substituting electron-withdrawing groups (e.g., –Cl, –CF₃) on the thiazole ring enhances metal coordination. For instance, bis-benzothiazole amines form stable complexes with Co(II) and Cu(II), characterized by X-ray diffraction (XRD) and magnetic susceptibility measurements. These complexes exhibit catalytic activity in oxidation reactions (e.g., alkene epoxidation) with turnover numbers (TON) up to 500 .

Q. What computational strategies are effective in modeling the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections accurately predicts HOMO-LUMO gaps (4.5–5.0 eV) and charge distribution. Basis sets like 6-31G(d) optimize geometries, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λₘₐₐ values (280–320 nm) .

Q. How can crystallographic challenges in resolving this compound derivatives be mitigated?

Single-crystal XRD analysis often encounters disorder in flexible methylene (–CH₂–) linkages. Strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • SHELXL refinement with anisotropic displacement parameters for non-H atoms .
  • Twinned crystal corrections using programs like CELL_NOW for overlapping lattices .

Q. What contradictions exist in reported biological data for this compound analogs, and how are they resolved?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values against E. coli) arise from differences in assay conditions (e.g., broth microdilution vs. agar dilution). Standardization via CLSI guidelines and dose-response curves (log[inhibitor] vs. response) improves reproducibility .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
  • Biological Assays : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and validate results with triplicate experiments .
  • Computational Validation : Cross-check DFT-predicted geometries with crystallographic data to assess accuracy .

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